molecular formula C4HF7 B1333283 1,1,2,3,3,4,4-Heptafluorobut-1-ene CAS No. 680-54-6

1,1,2,3,3,4,4-Heptafluorobut-1-ene

Cat. No.: B1333283
CAS No.: 680-54-6
M. Wt: 182.04 g/mol
InChI Key: NUPBXTZOBYEVIR-UHFFFAOYSA-N
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Description

1,1,2,3,3,4,4-Heptafluorobut-1-ene is a fluorinated olefin with the molecular formula C4HF7 This compound is characterized by the presence of seven fluorine atoms attached to a butene backbone It is a colorless gas at room temperature and is known for its high reactivity due to the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be synthesized through the fluorination of butene derivatives. One common method involves the reaction of butene with fluorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of fluorine atoms to the butene backbone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps, such as the initial fluorination of butene followed by purification and separation of the desired product. The use of advanced materials and technologies is essential to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,4,4-Heptafluorobut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,3,3,4,4-Heptafluorobut-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2,3,3,4,4-Heptafluorobut-1-ene involves its high reactivity due to the presence of multiple fluorine atoms. The compound can readily participate in radical reactions, where the addition of radicals such as chlorine atoms leads to the formation of reactive intermediates. These intermediates can further react to form stable products such as carbonyl difluoride and tetrafluoropropanoyl fluoride . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of radical species.

Comparison with Similar Compounds

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be compared with other fluorinated olefins, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct reactivity and properties compared to other fluorinated olefins.

Properties

IUPAC Name

1,1,2,3,3,4,4-heptafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBXTZOBYEVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=C(F)F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379253
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680-54-6
Record name 4H-Perfluoro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3,4,4-Heptafluorobut-1-ene
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 1,1,2,3,3,4,4-Heptafluorobut-1-ene interact with chlorine atoms in the atmosphere, and what are the environmental consequences?

A1: The study investigates the reaction of this compound with chlorine atoms, a process relevant to atmospheric chemistry. The research reveals that this reaction primarily generates two main products: carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) []. Importantly, the study determined the Global Warming Potentials (GWPs) of these products to be low, indicating a minimal contribution to climate change compared to other greenhouse gases.

Q2: What spectroscopic data was used to characterize this compound and its reaction products?

A2: The research employed Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction and identify the products []. Additionally, the study utilized density functional theory (DFT) calculations to predict the anharmonic vibrational frequencies of this compound and 2,2,3,3-tetrafluoropropanoyl fluoride, taking into account various low-energy conformations. These calculated frequencies showed good agreement with the experimental FTIR measurements, confirming the product identification and providing insights into their molecular structures.

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